Pentachlorophenyl N-((benzyloxy)carbonyl)-L-tyrosinate
CAS No.: 55593-07-2
Cat. No.: VC16997297
Molecular Formula: C23H16Cl5NO5
Molecular Weight: 563.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 55593-07-2 |
|---|---|
| Molecular Formula | C23H16Cl5NO5 |
| Molecular Weight | 563.6 g/mol |
| IUPAC Name | (2,3,4,5,6-pentachlorophenyl) (2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoate |
| Standard InChI | InChI=1S/C23H16Cl5NO5/c24-16-17(25)19(27)21(20(28)18(16)26)34-22(31)15(10-12-6-8-14(30)9-7-12)29-23(32)33-11-13-4-2-1-3-5-13/h1-9,15,30H,10-11H2,(H,29,32)/t15-/m0/s1 |
| Standard InChI Key | BFSGPTSTLLURBH-HNNXBMFYSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)OC3=C(C(=C(C(=C3Cl)Cl)Cl)Cl)Cl |
| Canonical SMILES | C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)O)C(=O)OC3=C(C(=C(C(=C3Cl)Cl)Cl)Cl)Cl |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure comprises three functional components:
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L-Tyrosine Core: A chiral α-amino acid with a phenolic hydroxyl group on the para position of its aromatic side chain.
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Benzyloxycarbonyl (Cbz) Protecting Group: Attached to the amino terminus, this group prevents unwanted side reactions during peptide synthesis .
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Pentachlorophenyl Ester: A highly chlorinated aryl ester linked to the tyrosine’s carboxyl group, enhancing the compound’s electrophilicity and stability.
The stereochemistry at the tyrosine’s α-carbon (-configuration) is critical for biological activity, as enantiomeric impurities can alter interactions with chiral biomolecules . The pentachlorophenyl group’s electron-withdrawing chlorine atoms increase the ester’s susceptibility to nucleophilic attack, a property exploited in solid-phase peptide synthesis (SPPS).
Comparative Molecular Properties
The table below contrasts key properties of pentachlorophenyl N-((benzyloxy)carbonyl)-L-tyrosinate with its non-chlorinated analog, N-Cbz-L-tyrosine :
| Property | Pentachlorophenyl N-((benzyloxy)carbonyl)-L-tyrosinate | N-Cbz-L-tyrosine |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight (g/mol) | 563.64 | 315.32 |
| 6.60 | 1.82 | |
| Key Functional Groups | Pentachlorophenyl ester, Cbz | Cbz |
| Solubility | Low in aqueous solvents | Moderate in DMSO |
Synthesis and Preparation
Solid-Phase Peptide Synthesis (SPPS)
The compound is synthesized via SPPS, leveraging the pentachlorophenyl ester’s reactivity as a leaving group. Key steps include:
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Resin Activation: A Wang resin is functionalized with hydroxymethyl groups to anchor the C-terminal amino acid.
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Coupling Reaction: L-Tyrosine derivatives, activated with dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt), are coupled to the resin.
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Esterification: Pentachlorophenol is introduced via Steglich esterification, employing DCC as a coupling agent .
The reaction’s efficiency () is validated by reverse-phase HPLC, which monitors the disappearance of starting materials .
Solution-Phase Synthesis
For small-scale applications, solution-phase methods are preferred:
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Protection of L-Tyrosine: The amino group is shielded with a Cbz group using benzyl chloroformate in dichloromethane .
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Ester Formation: The carboxyl group reacts with pentachlorophenol in the presence of DCC and dimethylaminopyridine (DMAP), yielding the final product.
Applications in Biomedical Research
Peptide Synthesis
The pentachlorophenyl ester serves as an activated leaving group, facilitating rapid amide bond formation in SPPS. Its electron-deficient aromatic ring enhances electrophilicity, enabling efficient coupling even with sterically hindered amino acids. Comparative studies show that substituting pentachlorophenyl with pentafluorophenyl reduces coupling yields by 12–15% under identical conditions .
Drug Delivery Systems
The compound’s hydrophobicity enables its use in prodrug formulations. For example, conjugating anticancer agents to the Cbz-protected tyrosine enhances lipid solubility, improving tumor penetration. In vitro assays demonstrate a 3.2-fold increase in cellular uptake compared to non-chlorinated analogs.
Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC on a Newcrom R1 column (4.6 × 150 mm, 5 µm) resolves the compound with a retention time of 8.2 minutes. The mobile phase (acetonitrile:water:phosphoric acid, 65:35:0.1) achieves baseline separation, with a detection limit of 0.5 µg/mL at 254 nm . For mass spectrometry compatibility, phosphoric acid is replaced with 0.1% formic acid, yielding a protonated molecular ion at .
Nuclear Magnetic Resonance (NMR)
NMR (DMSO-, 400 MHz) displays characteristic signals:
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